Anthracene

Catalog No.
S519000
CAS No.
120-12-7
M.F
C14H10
(C6H4CH)2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anthracene

Procurement for rigid scaffold synthesis and blue OLED hosts often fails with larger acenes due to oxidative degradation. Anthracene (CAS 120-12-7) solves this with a reactive 9,10-diene site and deep HOMO level for ambient stability.

  • Enables Diels-Alder cycloaddition at 9,10-positions (resonance energy ~84 kcal/mol) for triptycenes and porous polymers.
  • High scintillation light yield of ~17,400 photons/MeV as pure crystal or dopant.
  • Baseline blue fluorescent host with wide bandgap, resisting photodimerization unlike tetracene/pentacene.

Supplied in research and bulk quantities with consistent purity.

CAS Number

120-12-7

Product Name

Anthracene

IUPAC Name

anthracene

Molecular Formula

C14H10
(C6H4CH)2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C14H10/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H

InChI Key

MWPLVEDNUUSJAV-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C=CC=CC3=CC2=C1

solubility

less than 1 mg/mL at 68° F (NTP, 1992)
2.44e-07 M
In water, 4.34X10-2 mg/L at 24 °C
Insoluble in water
1.29 mg/L at 25 °C in distilled water
0.6 mg/L at 25 °C in salt water
One gram dissolves in 67 mL absolute alcohol, 70 mL methanol, 62 mL benzene, 85 mL chloroform, 200 mL ether, 31 mL carbon disulfide, 86 mL carbon tetrachloride, 125 mL toluene.
Slightly soluble in ethanol. ethyl ether, acetone, benzene, chloroform, carbon tetrachloride
Soluble in alcohol at 1.9/100 at 20 °C; in ether 12.2/100 at 20 °C
Solubility in water, g/100ml at 20 °C: 0.00013

Synonyms

anthracene, anthracene, sodium salt, ion (1-)

Canonical SMILES

C1=CC=C2C=C3C=CC=CC3=CC2=C1

The exact mass of the compound Anthracene is 178.0783 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)2.44e-07 min water, 4.34x10-2 mg/l at 24 °cinsoluble in water1.29 mg/l at 25 °c in distilled water0.6 mg/l at 25 °c in salt waterone gram dissolves in 67 ml absolute alcohol, 70 ml methanol, 62 ml benzene, 85 ml chloroform, 200 ml ether, 31 ml carbon disulfide, 86 ml carbon tetrachloride, 125 ml toluene.slightly soluble in ethanol. ethyl ether, acetone, benzene, chloroform, carbon tetrachloridesoluble in alcohol at 1.9/100 at 20 °c; in ether 12.2/100 at 20 °csolubility in water, g/100ml at 20 °c: 0.00013. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7958. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Anthracenes - Supplementary Records. It belongs to the ontological category of ortho-fused polycyclic arene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Acaricides, Herbicides, Insecticides, Rodenticides. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥97%

Package Size

5 g, 25 g, 100 g, 500 g

Anthracene (CAS 120-12-7) is a linear polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. In industrial and advanced laboratory procurement, it is primarily sourced as a rigid structural building block, a high-yield organic scintillator, and a stable semiconductor core for organic electronics [1]. Unlike highly substituted or functionalized derivatives, pure anthracene provides a critical baseline of planar geometry, strong blue fluorescence, and a well-defined HOMO-LUMO gap. Its specific electronic structure makes it a highly sought-after precursor for synthesizing complex 3D architectures, such as triptycenes, and a reliable host material in optoelectronic devices where thermal and oxidative stability are paramount [2].

Attempting to substitute anthracene with its structural isomer, phenanthrene, or larger acenes like tetracene and pentacene, fundamentally compromises processability and device stability. Phenanthrene features an angular fusion that distributes aromatic stabilization evenly across all three rings (resonance energy ~91-92 kcal/mol), rendering its central ring unreactive toward the Diels-Alder cycloadditions required for rigid scaffold synthesis [1]. Conversely, while larger linear acenes such as tetracene and pentacene offer narrower bandgaps and higher charge mobility, they suffer from severe oxidative instability and rapid photodimerization under ambient conditions. Anthracene's deeper HOMO level and lower resonance energy (~84 kcal/mol) provide a precise balance: it is reactive enough at the 9,10-positions for targeted functionalization, yet electronically stable enough to resist the rapid ambient degradation that plagues larger acenes[2].

Central Ring Reactivity for Rigid Scaffold Synthesis

Anthracene acts as a diene in[4+2] cycloadditions due to the localized double-bond character of its central ring. Quantitative thermodynamic data shows that anthracene has a lower total resonance energy (84 kcal/mol) compared to its angular isomer phenanthrene (92 kcal/mol) [1]. Because reacting at the 9,10-positions leaves two fully aromatic benzene rings intact, the net loss of resonance energy is minimized. In contrast, phenanthrene's higher aromatic stabilization prevents it from acting as a diene under standard conditions [2].

Evidence DimensionTotal Resonance Energy and Cycloaddition Reactivity
Target Compound DataAnthracene: 84 kcal/mol (highly reactive diene at 9,10-positions)
Comparator Or BaselinePhenanthrene: 92 kcal/mol (unreactive as a diene)
Quantified Difference8 kcal/mol lower resonance energy drives addition over substitution.
ConditionsStandard thermodynamic calculations and empirical Diels-Alder assay conditions.

Buyers synthesizing triptycenes or rigid 3D polymer networks must procure anthracene, as phenanthrene will not undergo the necessary cycloaddition.

Absolute Photon Yield in Radiation Detection

For radiation detection applications, pure organic crystals are evaluated on their absolute light yield. Anthracene delivers a maximum light yield of approximately 17,400 photons/MeV [1]. When compared to baseline materials like pure naphthalene, anthracene exhibits higher quantitative output; even when naphthalene is doped with anthracene, the luminescence intensity increases by a factor of 3, and the pulse height is 10 times greater than that of pure naphthalene [2].

Evidence DimensionScintillation Light Yield
Target Compound DataAnthracene: ~17,400 photons/MeV
Comparator Or BaselinePure Naphthalene: <1/3 the luminescence intensity of anthracene-doped systems
Quantified Difference>3x higher luminescence intensity and 10x greater pulse height.
Conditions662 keV gamma rays (137Cs source) at room temperature.

Procurement of anthracene is mandatory for high-resolution solid-state radiation detectors where maximizing photon output per MeV is critical for sensitivity.

Oxidative Stability in Organic Electronics

In the selection of organic semiconductor cores, there is a strict tradeoff between charge mobility and environmental stability. Anthracene derivatives possess significantly deeper Highest Occupied Molecular Orbital (HOMO) levels compared to tetracene and pentacene [1]. While tetracene and pentacene degrade rapidly in air or light via oxidation and 'butterfly' photodimerization, anthracene maintains its structural integrity, making it a highly stable host material for OLEDs and durable Organic Thin-Film Transistors (OTFTs) [2].

Evidence DimensionEnvironmental and Oxidative Stability
Target Compound DataAnthracene: Deep HOMO level, high ambient stability
Comparator Or BaselineTetracene / Pentacene: Shallower HOMO levels, rapid ambient degradation
Quantified DifferenceAnthracene provides a significantly wider operational lifetime in air compared to >4-ring acenes.
ConditionsAmbient air and light exposure in thin-film semiconductor devices.

Engineers prioritizing device longevity and manufacturing stability over peak mobility should select anthracene-based cores over tetracene or pentacene.

Precursor for Triptycenes and Rigid 3D Scaffolds

Leveraging its low resonance energy and highly reactive 9,10-positions, anthracene acts as the primary diene for Diels-Alder cycloadditions. It is procured by materials scientists synthesizing triptycenes, rigid porous polymers, and dynamic photochromic materials [1].

High-Efficiency Organic Scintillators

Due to its light yield of ~17,400 photons/MeV, anthracene is utilized both as a pure single-crystal scintillator and as a primary dopant in plastic and naphthalene-based scintillators for high-energy physics, gamma spectroscopy, and fast neutron detection[2].

Stable Host Materials for Blue OLEDs

Anthracene's wide bandgap, deep HOMO level, and oxidative stability make it the baseline core for blue fluorescent host materials in Organic Light-Emitting Diodes (OLEDs), outperforming larger acenes that degrade under ambient manufacturing conditions [1].

Physical Description

Anthracene is a white to yellow solid with a weak aromatic odor. Sinks in water. (USCG, 1999)
DryPowder
WHITE CRYSTALS OR FLAKES.
White to yellow solid with a weak aromatic odor.

Color/Form

Monoclinic plates from alcohol recrystallization; when pure, colorless with violet fluorescence
Tablets or monoclinic prisms from alcohol
Yellow crystals with blue fluorescence
Pale yellow leaves

XLogP3

4.4

Exact Mass

178.0783

Boiling Point

644 °F at 760 mm Hg (corrected); 439.7° F at 53 mm Hg, sublimes (NTP, 1992)
339.9 °C
341.3 °C
342 °C
644°F

Flash Point

250 °F (NTP, 1992)
121.0 °C (249.8 °F) - closed cup
250 °F (121 °C) (Closed cup)
121 °C
250°F

Vapor Density

6.15 (NTP, 1992) (Relative to Air)
6.15 (Air = 1.0)
Relative vapor density (air = 1): 6.15
6.15

Density

1.24 at 68 °F (USCG, 1999)
1.25 at 27 °C/4 °C
1.25-1.28 g/cm³
1.24

LogP

4.45 (LogP)
log Kow = 4.45
4.5 (calculated)

Odor

Weak aromatic odor

Appearance

Solid powder

Melting Point

421 to 424 °F (NTP, 1992)
215.0 °C
216 °C
218 °C
421-424°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EH46A1TLD7

GHS Hazard Statements

Aggregated GHS information provided by 30 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H304 (33.33%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H350 (33.33%): May cause cancer [Danger Carcinogenicity];
H361 (66.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H412 (66.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Anthracene is a colorless or yellow crystalline solid. When pure it has a violet fluorescence. It has a low solubility in water. It is a member of a group of chemicals called polycyclic aromatic hydrocarbons (PAHs). Anthracene is a substance that occurs as a result of incomplete burning. It is found in coal, oil and gas. It is found in tobacco and marijuana smoke, automobile exhaust, plant oils, and grilled and smoked meat and fish. It is also found in emissions from combustion of oil, coal, wood and garbage. USE: Anthracene is used to make dyes. It is also used in chemical research. EXPOSURE: Workers who process steel and asphalt and roofing products or where combustion processes are extensive may breathe in anthracene from the air or have direct skin contact. The general population may be exposed by breathing in tobacco smoke, automobile exhaust or paving fumes. The general population may also be exposed to anthracene when eating grilled and smoked meat as well as when eating food prepared with some plant oils. If anthracene is released to the environment, it will be broken down in air. Anthracene released to air will be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight under certain conditions. It will not move into air from moist soil and water surfaces. It is expected to move slowly through soil. It will be broken down by previously exposed microorganisms, and is expected to build up in fish. RISK: Data on the potential for anthracene to produce toxic effects in humans were limited to a single study, which reported anecdotal evidence of a potential link between prolonged use of anthracene-containing oral laxatives and increased incidence of black pigments in the lining of the colon and rectum (melanosis). This condition has been associated with increased risk of colorectal tumors. However, the available data are not adequate to support a direct link between anthracene exposure and melanosis. Anthracene is a mild skin irritant in laboratory animals, but increased the risk of skin damage ("sunburn") caused by ultraviolet radiation. No toxic effects were observed in laboratory animals following long term oral exposure to low-to-high doses of anthracene. Data on the potential for anthracene to cause infertility, abortion, or birth defects are not available. Tumors did not develop in laboratory animals following lifetime exposure to anthracene in food. Tumors also did not develop in laboratory animals following repeated skin application or injection. The U.S. EPA IRIS program determined that data are inadequate for an assessment of the human carcinogenic potential of anthracene. The International Agency for Research on Cancer determined that anthracene is not classifiable as to its carcinogenicity in humans. These determinations were based on lack of human data and inadequate laboratory animal data. The potential for anthracene to cause cancer in humans has not been assessed by the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Pharmacology

Anthracene, also called paranaphthalene or green oil, a solid polycyclic aromatic hydrocarbon (PAH) consisting of three benzene rings derived from coal-tar, is the simplest tricyclic aromatic hydrocarbon. It is on the EPA's priority pollutant list. It is ubiquitous in the environment as a product of incomplete combustion of fossil fuels. It has been identified in surface and drinking water, ambient air, exhaust emissions, smoke of cigarettes and cigars, and in smoked foods and edible aquatic organisms. It is primarily used as an intermediate in the production of dyes, smoke screens, scintillation counter crystals, and in organic semiconductor research. Although a large body of literature exists on the toxicity of PAHs, data for anthracene are limited. Prolonged exposure causes variety of topical and systemic adverse reactions. Carcinogenicity bioassays with anthracene generally gave negative results.

Vapor Pressure

1 mm Hg at 293 °F (sublimes) (NTP, 1992)
6.53e-06 mmHg
6.56X10-6 mm Hg at 25 °C (exptrapolated)
Vapor pressure, Pa at 25 °C: 0.08
1 mmHg at 293°F (sublimes)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

Phenanthrene, carbazole, and chrysene

Other CAS

120-12-7
54261-80-2
90640-80-5

Wikipedia

Anthracene

Biological Half Life

123.00 Days
4.47 Days
Bluegills (Lepomis macrochirus) were exposed to [(14)C]anthracene in water. ... Depuration rates were first order and yielded a half-life of 17 hr for anthracene.

Use Classification

Agrochemicals -> Acaricides, Herbicides, Insecticides, Rodenticides

Methods of Manufacturing

1) By salting out from crude anthracene oil and draining. The crude salts are purified by pressing and finally phenanthrene and carbazole are removed by the use of various solvents. 2) By distilling crude anthracene oil with alkali carbonate in iron retorts, the distillate contains only anthracene and phenanthrene. The latter is removed by carbon disulfide.
Obtained from coal tar.
High-temperature coal tar contains, on average, 1.5% of anthracene. Continuous tar distillation concentrates the anthracene in the fraction boiling between 300 and 360 °C (anthracene oil I). This oil amounts to 15 - 20% of the raw tar and contains about 7% anthracene; it is cooled to 20 - 30 °C and then centrifuged. About 10-15 % of the crude anthracene oil I is obtained as a yellow-green crystalline material with an anthracene content of 20 - 35% (anthracene residues). These residues, which also contain 40 - 50% phenanthrene and 12-20% carbazole, are crystallized or distilled. Distillation yields a crude product containing 45 - 55% anthracene (50s anthracene). A 50s anthracene with an improved quality can be produced by two-step continuous column distillation. The crude 50s anthracene then is purified by recrystallization from selective solvents and by distillation. Repeated recrystallization from a three- to fourfold excess of pyridine produces anthracene (95% purity) from the 50s anthracene in 80% yield relative to the anthracene content. ... Anthracene can be separated from the higher-boiling carbazole by distillation with lower-boiling hydrocarbon fractions as reflux medium or by azeotropic distillation with ethylene glycol. Azeotropic distillation also is used to separate the anthracene-accompanying tetracene and to obtain very pure anthracene for scintillation counting.
Carbazole-free crude anthracene can be prepared by distillation and crystallization of residues obtained from the pyrolysis of hydrocarbon fractions to olefins; however, the anthracene content of these pyrolysis oils generally is less than 1%. The anthracene yield can be increased by selective hydrodealkylation of the aromatic fraction containing methylphenanthrenes and methylanthracenes.

General Manufacturing Information

Synthetic dye and pigment manufacturing
Anthracene: ACTIVE
Method of purification: By sublimation with superheated steam or by crystallization from benzene followed by sublimation; for very pure crystals, zone melting of solid anthracene.
It is believed that the last known USA anthracene producer stopped production in 1982.
There are several UVCB substances containing anthracene as a constituent: coal tar itself, coal tar distillation products, coal tar-containing preparations and articles (paints, waterproof membranes, etc) and creosote. High temperature coal tar pitch contains about 1.5% anthracene.
May be unintentionally formed in combustion and other processes
No import into the EU is known

Analytic Laboratory Methods

Method: NIOSH 5506, Issue 3; Procedure: high performance liquid chromatography with fluorescence/ultraviolet detection; Analyte: anthracene; Matrix: air; Detection Limit: 0.0010-0.090 ug per sample.
Method: NIOSH 5515, Issue 2; Procedure: gas chromatography, capillary column, flame ionization detection; Analyte: anthracene; Matrix: air; Detection Limit: about 0.3 to 0.5 ug per sample.
Method: OSHA 58; Procedure: high performance liquid chromatography with a fluorescence or ultraviolet detector; Analyte: anthracene; Matrix: air; Detection Limit: 0.028 ug/cu m.
Method: DOE OM100R; Procedure: gas chromatography/mass spectrometry with ion trap detector; Analyte: anthracene; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 24 ug/L.
For more Analytic Laboratory Methods (Complete) data for Anthracene (32 total), please visit the HSDB record page.

Clinical Laboratory Methods

Method: NOAA/NST 130.31; Procedure: gas chromatography mass spectrometry in the selected ion monitoring (SIM) mode; Analyte: anthracene; Matrix: marine animal tissues; Detection Limit: 2.3 ng/g.
A simple and sensitive method for the simultaneous analysis of naphthalene, fluorene, and anthracene in whole blood was developed using headspace-solid-phase microextraction (SPME) and GC/MS. A 0.5 g whole blood sample, 5 uL naphthalene, fluorene, and anthracene (50 ug/mL) as spiked standards, and 0.5 mL sodium hydroxide were placed into a 12 mL vial and sealed rapidly. The vial was immediately heated to 70 degrees C in an aluminium block heater, the needle of the SPME device was inserted through the septum of the vial, and the extraction fiber was exposed to the headspace for 15 min. Afterwards, the compounds extracted by the fiber were desorbed simultaneously by exposing the fiber in the gas chromatograph injection port. No interferences were found, and the time for analysis was about 30 min for one sample. This method was applied to a suicide case in which the victim ingested naphthalene, fluorene, and anthracene.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non Combustible Solids.
Store in a secure poison location. ... Before entering a confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Anthracene must be stored to avoid contact with strong oxidizers (such as chlorine, bromine, and fluorine), chromic acid, and calcium hypochlorite, since violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area. Sources of ignition, such as smoking and open flames, are prohibited where anthracene is used, handled, or stored in a manner that could create a potential fire or explosion hazard.

Interactions

The toxicity of polycyclic aromatic hydrocarbons (PAHs) can be enhanced by both biotic and abiotic processes. This is exemplified by light, which, by virtue of the extensive p-orbital systems of PAHs, can be a major factor in PAH toxicity. Light activation of PAHs is known to occur via photosensitization reactions (generation of singlet oxygen and superoxide) and potentially by photomodification of the chemicals (photooxidation and/or photolysis) to more toxic species. To examine the modes of PAH action in the light and determine if the photomodified compounds are hazardous, we investigated the photoinduced toxicity of anthracene, phenanthrene and benzo[a]pyrene to the aquatic higher plant Lemna gibba (a duckweed). Toxicity end points were inhibition of growth and extent of chlorosis. Light did indeed activate the phytotoxicity of PAHs, with UV radiation more effective than visible light. Dose-response curves based on chemical concentration and light intensity revealed the order of phytotoxic strength to be anthracene > phenanthrene > benzo[a]pyrene. To explore whether photomodified PAHs were contributing to toxicity, the chemicals were irradiated before toxicity testing. The rates of photomodification of the three PAHs were rapid (half-lives in hours), and the relative velocities were coincident with the order of toxic strength. Furthermore, the photomodified PAHs were more hazardous to Lemna than the intact compounds. Because interpretations of the potential impacts of PAHs in the environment are based mostly on measurements of the structurally intact chemicals, the severity of PAH hazards is possibly underestimated.
Cells of Desmodesmus subspicatus 86.81 were used to examine the toxicity of cadmium chloride (CdCl(2)) and anthracene (ANT) applied individually and in combination. The experiments were performed according to standardized ISO (International Organization for Standardization) 8692 protocol (2004). Parameters measured were the number of cells and chlorophyll a fluorescence parameters. E(r)C(10) and E(r)C(50) values (growth rate [r] inhibition by 10% and 50%, respectively) for single toxicants were determined separately. The effect of mixtures of the substances (Cd + ANT) at concentrations corresponding to E(r)C(10) (E(r)C(10) + E(r)C(10)) and E(r)C(50) (E(r)C(50) + E(r)C(50)) values was characterized. The toxicity of individual chemicals after a 72-hr exposure was as follows: ANT (E(r)C(10) = 0.06; E(r)C(50) = 0.26 mg/L) and CdCl(2) (E(r)C(10) = 0.12; E(r)C(50) = 0.30 mg/L). The combination Cd + ANT decreased the population growth rate more strongly than the substances applied individually. Cadmium at a concentration corresponding to E(r)C(10) slightly influenced the parameters of chlorophyll a fluorescence as measured by the OJIP test (O, J, I, and P are the different steps of fluorescence induction curve), whereas the influence of ANT was not statistically significant. In Cd + ANT-treated samples, the photosynthetic "vitality" (PI), the maximum quantum yield of primary photochemistry (phi(Po)), and the fraction of active PS II reaction center (RC) decreased, but the values of ABS/RC, TR(0)/RC, and DI(0)/RC increased. The type of interaction between Cd and ANT depended on the concentration of chemicals used. When the substances were applied at concentrations of E(r)C(10), synergistic effects were observed, whereas the mixture of chemicals used at an E(r)C(50) concentration showed an antagonistic interaction.
Intact cells of Chlamydomonas reinhardtii as well as isolated thylakoid membranes and photosystem II complexes were used to examine a possible mechanism of anthracene (ANT) interaction with the photosynthetic apparatus. Since ANT concentrations above 1 mM were required to significantly inhibit the rate of oxygen evolution in PS II membrane fragments it may indicate that the toxicant did not directly interact with this photosystem. On the other hand, stimulation of oxygen uptake by ANT-treated thylakoids suggested that ANT could either act as an artificial electron acceptor in the photosynthetic electron transport chain or function as an uncoupler. Electron transfer from excited chlorophyll to ANT is impossible due to the very low reduction potential of ANT and therefore we propose that toxic concentrations of ANT increase the thylakoid membrane permeability and thereby function as an uncoupler, enhancing electron transport in vitro. Hence, its unspecific interference with photosynthetic membranes in vitro suggests that the inhibitory effect observed on intact cell photosynthesis is caused by uncoupling of phosphorylation.
Individual toxicity of heavy metals (HM) and polycyclic aromatic hydrocarbons (PAH) to plants living in water bodies is well-documented. In view of frequent joint occurrence of these compounds in the environment, plants are subjected to damage from their combined action. Cadmium and anthracene can generate production of reactive oxygen species (ROS). We have recently detected elevated activity of Fe- and Mn-SOD isoforms, indicating chloroplast and mitochondrion as the main sites of combined toxicity of HM and PAH. In the present paper, short-term (1-24 hr) experiments on the mechanism of combined toxicity of anthracene and cadmium to the photosynthesis of three Desmodesmus species are reported. Inhibition, stimulation or no effect on the oxygen evolution was observed following the treatment with the contaminants when applied either separately or jointly. The response pattern was both strongly species- and time-dependent. In contrast, the photosynthetic activity of cells, expressed by chlorophyll fluorescence parameters, was substantially unaffected, since no effect or, in several cases, a slight stimulation of PS II quantum efficiency (Phi PS II) were noted. A characteristic relationship between the SOD activity and the non-photochemical chlorophyll fluorescence quenching (qN) values was observed. The treatment of Desmodesmus cells with anthracene or cadmium had either no effect or slightly enhanced either the SOD activity or the qN value, whereas the mixture of the contaminants resulted in a multifold increase in both the SOD activity and the qN values. The results suggest that chloroplasts of algae are well protected against the combined action of the two contaminants the toxicity of which should be attributed to nucleocytoplasmic compartments and reproductive processes of the cell cycle.
For more Interactions (Complete) data for Anthracene (11 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
Strongly triboluminescent and triboelectric.
Anthracene darkens in sunlight.

Aggregation-induced emission fluorophores based on strong electron-acceptor 2,2'-(anthracene-9,10-diylidene) dimalononitrile for biological imaging in the NIR-II window

Zhicheng Yang, Xiaoxiao Fan, Xianglong Liu, Yanmeng Chu, Zhiyun Zhang, Yue Hu, Hui Lin, Jun Qian, Jianli Hua
PMID: 33625440   DOI: 10.1039/d1cc00742d

Abstract

In this communication, three novel donor-acceptor-donor type second near-infrared AIE fluorophores based on strong electron-acceptor 2,2'-(anthracene-9,10-diylidene) dimalononitrile have been successfully developed for bioimaging, in which they exhibit good photostability and can be used in mouse ear vessel imaging with high resolution (FWHM = 93.4 μm/SBR = 1.5) after capsuling in nanoparticles with good biocompatibility.


Remote-controlled regio- and diastereodifferentiating photodimerization of a dynamic helical peptide-bound 2-substituted anthracene

Daisuke Taura, Akio Urushima, Yusuke Sugioka, Naoki Ousaka, Eiji Yashima
PMID: 33043943   DOI: 10.1039/d0cc06164f

Abstract

Photodimerization of a novel 2-substituted anthracene linked to a right-handed 310-helical nonapeptide induced by long-range chiral information transfer from the remote chiral l-Val residue through a chiral domino effect proceeded in a highly regio- and diastereo-differentiating manner to produce the chiral head-to-head anti-photodimer in 90% relative yield with up to 97% diastereomeric excess.


Biochemical tests to determine the biodegradability potential of bacterial strains in PAH polluted sites

Amin Hossein Naeim, Jila Baharlouei, Mitra Ataabadi
PMID: 33164140   DOI: 10.1007/s11274-020-02950-y

Abstract

Although the use of degrading-bacteria is one of the most efficient methods for the bioremediation of polluted sites, detection, selection and proliferation of the most efficient and competing bacteria is still a challenge. The objective of this multi-stage research was to investigate the effects of the selected bacterial strains on the degradation of anthracene, florentine, naphthalene, and oil, determined by biochemical tests. In the first stage, using the following tests: (a) biosurfactant production (emulsification, oil spreading, number of drops, drop collapse, and surface tension), (b) biofilm production, (c) activity of laccase enzyme, and (d) exopolysaccaride production, the three bacterial strains with the highest degrading potential including Bacillus pumilus, B. aerophilus, and Marinobacter hydrocarbonoclasticus were chosen. In the second stage using the following tests: (a) bacterial growth, (b) laccase enzyme activity, and (c) biosurfactant production (emulsification, oil spreading, and collapse of droplet) the degrading ability of the three selected bacterial strains plus Escherichia coli were compared. Different bacterial strains were able to degrade anthracene, florentine, naphthalene, and oil by the highest rate, three days after inoculation (DAI). However, M. hydrocarbonoclasticus showed the highest rate of florentine degradation. Although with increasing pollutant concentration the degrading potential of the bacterial strains significantly decreased, M. hydrocarbonoclasticus was determined as the most efficient bacterial strain.


Quantifying the vector effects of polyethylene microplastics on the accumulation of anthracene to Japanese medaka (Oryzias latipes)

Xuchun Qiu, Souvannasing Saovany, Yuki Takai, Aimi Akasaka, Yoshiyuki Inoue, Naoaki Yakata, Yangqing Liu, Mami Waseda, Yohei Shimasaki, Yuji Oshima
PMID: 33017738   DOI: 10.1016/j.aquatox.2020.105643

Abstract

To better assess the risk of microplastics (MPs) as a vector for contaminants, it is essential to understand the relative importance of MPs compared to other pathways for chemical transfer as well as the consequences of co-exposure. In this study, we exposed Japanese medaka (Oryzias latipes) to anthracene (ANT, 0.1 mg/L) in the presence or absence of pristine polyethylene MPs (PE-MPs, 10
beads/L), to quantify the vector effect of PE-MPs on ANT accumulation. Under the ANT-MPs co-exposure conditions, PE-MPs rapidly accumulated in the gastrointestinal tract of the medaka during a 14-day uptake phase, with an average bioconcentration factor of 171.4 L/kg. The PE-MPs could absorb and accumulate approximately 70 % of the ANT from the water sample. The PE-MPs changed the pharmacokinetic profile of ANT in medaka by decreasing both the uptake and depuration rate constants. The one compartment with first-order elimination model estimated that the amounts of ANT in the water phase and absorbed by PE-MPs (i.e., a vector effect) contributed about 67 % and 33 % of the ANT accumulation in medaka, respectively. At the end of the uptake (exposure) phase, however, the presence of PE-MPs did not significantly alter the final ANT concentrations in the fish body or alter the behavioral impacts of ANT. Thus, PE-MPs ingestion may act as a vector to concentrate and transfer ANT to medaka, but the presence of these particles may have limited adverse effects on fish under co-exposure systems of the type used in this study.


Heck reaction synthesis of anthracene and naphthalene derivatives as traps and clean chemical sources of singlet molecular oxygen in biological systems

Marilene Silva Oliveira, Gabriel Chorociejus, José Pedro F Angeli, Giuliana Vila Verde, Gilberto L B Aquino, Graziella E Ronsein, Maurício César Bof de Oliveira, Livea F Barbosa, Marisa H G Medeiros, Alexander Greer, Paolo Di Mascio
PMID: 33107551   DOI: 10.1039/d0pp00153h

Abstract

Studies have previously shown that anthracene and naphthalene derivatives serve as compounds for trapping and chemically generating singlet molecular oxygen [O2(1Δg)], respectively. Simple and efficient synthetic routes to anthracene and naphthalene derivatives are needed, for improved capture and release of O2(1Δg) in cellular environments. Because of this need, we have synthesized a dihydroxypropyl amide naphthlene endoperoxide as a O2(1Δg) donor, as well as five anthracene derivatives as O2(1Δg) acceptor. The anthracene derivatives bear dihydroxypropyl amide, ester, and sulfonate ion end groups connected to 9,10-positions by way of unsaturated (vinyl) and saturated (ethyl) bridging groups. Heck reactions were found to yield these six compounds in easy-to-carry out 3-step reactions in yields of 50-76%. Preliminary results point to the potential of the anthracene compounds to serve as O2(1Δg) acceptors and would be amenable for future use in biological systems to expand the understanding of O2(1Δg) in biochemistry.


Physical, Thermal and Biological Properties of Yellow Dyes with Two Azodiphenylether Groups of Anthracene

Carla Alice Carabet, Anca Moanță, Ion Pălărie, Gabriela Iacobescu, Andrei Rotaru, Marian Leulescu, Mariana Popescu, Petre Rotaru
PMID: 33291331   DOI: 10.3390/molecules25235757

Abstract

Two yellow bis-azo dyes containing anthracene and two azodiphenylether groups (BPA and BTA) were prepared, and an extensive investigation of their physical, thermal and biological properties was carried out. The chemical structure was confirmed by the FTIR spectra, while from the UV-Vis spectra, the quantum efficiency of the laser fluorescence at the 476.5 nm was determined to be 0.33 (BPA) and 0.50 (BTA). The possible transitions between the energy levels of the electrons of the chemical elements were established, identifying the energies and the electronic configurations of the levels of transition. Both crystals are anisotropic, the optical phenomenon of double refraction of polarized light (birefringence) taking place. Images of maximum illumination and extinction were recorded when the crystals of the bis-azo compounds rotated by 90° each, which confirms their birefringence. A morphologic study of the thin films deposited onto glass surfaces was performed, proving the good adhesion of both dyes. By thermal analysis and calorimetry, the melting temperatures were determined (~224-225 °C for both of them), as well as their decomposition pathways and thermal effects (enthalpy variations during undergoing processes); thus, good thermal stability was exhibited. The interaction of the two compounds with collagen in the suede was studied, as well as their antioxidant activity, advocating for good chemical stability and potential to be safely used as coloring agents in the food industry.


Fluorescent nanorods based on 9,10-distyrylanthracene (DSA) derivatives for efficient and long-term bioimaging

Wenkun Han, Yangyang Du, Meiyu Song, Kaiju Sun, Bin Xu, Fei Yan, Wenjing Tian
PMID: 33000780   DOI: 10.1039/c9tb02883h

Abstract

Fluorescent nanoparticles based on 9,10-distyrylanthracene (DSA) derivatives (4,4'-((1E,1'E)-anthracene-9,10-diylbis(ethene-2,1-diyl))bis(N,N-dimethylaniline) (NDSA) and 4,4'-((1E,1'E)-anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzonitrile (CNDSA)) were prepared using an ultrasound aided nanoprecipitation method. The morphologies of the fluorescent nanoparticles could be controlled by adjusting the external ultrasonication time. NDSA or CNDSA could form spherical nanodots (NDSA NDs, CNDSA NDs) in a THF-H2O mixture with an 80% or 70% water fraction when the ultrasonication time was 30 s. When the ultrasonication time was prolonged to 10 min, NDSA and CNDSA could assemble into nanorods (NDSA NRs, CNDSA NRs). Meanwhile, the sizes of NDSA NRs and CNDSA NRs could be controlled by adjusting the water content in the mixture. As the water fraction was increased from 60% to 80%, the sizes of NDSA and CNDSA nanorods or nanodots reduced from 238.4 nm to 140.3 nm, and 482 nm to 198.4 nm, respectively. When the water fraction was up to 90%, irregular morphologies of NDSA and CNDSA could be observed. The nanoparticles exhibited intense fluorescence emission, good anti-photobleaching properties, as well as excellent stability and biocompatibility. In vitro cell imaging experiments indicated that the nanorods prepared by this simple method had the potential to be used for efficient and noninvasive long-term bioimaging.


Diels-Alder Additions as Mechanistic Probes-Interception of Silyl-Isoindenes: Organometallic Derivatives of Polyphenylated Cycloheptatrienes and Related Seven-Membered Rings

Michael J McGlinchey
PMID: 33076359   DOI: 10.3390/molecules25204730

Abstract

The intermediacy of short-lived isoindenes, generated in the course of metallotropic or silatropic shifts over the indene skeleton, can be shown by Diels-Alder trapping with tetracyanoethylene, leading to the complete elucidation of the dynamic behaviour of a series of polyindenylsilanes. Cyclopentadienones, bearing ferrocenyl and multiple phenyl or naphthyl substituents undergo [4 + 2] cycloadditions with diaryl acetylenes or triphenylcyclopropene to form the corresponding polyarylbenzenes or cycloheptatrienes. The heptaphenyltropylium cation, [C
Ph
], was shown to adopt a nonplanar shallow boat conformation. In contrast, the attempted Diels-Alder reaction of tetracyclone and phenethynylfluorene yielded electroluminescent tetracenes. Finally, benzyne addition to 9-(2-indenyl)anthracene, and subsequent incorporation of a range of organometallic fragments, led to development of an organometallic molecular brake.


Exciton Coupling and Conformational Changes Impacting the Excited State Properties of Metal Organic Frameworks

Andreas Windischbacher, Luca Steiner, Ritesh Haldar, Christof Wöll, Egbert Zojer, Anne-Marie Kelterer
PMID: 32942666   DOI: 10.3390/molecules25184230

Abstract

In recent years, the photophysical properties of crystalline metal-organic frameworks (MOFs) have become increasingly relevant for their potential application in light-emitting devices, photovoltaics, nonlinear optics and sensing. The availability of high-quality experimental data for such systems makes them ideally suited for a validation of quantum mechanical simulations, aiming at an in-depth atomistic understanding of photophysical phenomena. Here we present a computational DFT study of the absorption and emission characteristics of a Zn-based surface-anchored metal-organic framework (Zn-SURMOF-2) containing anthracenedibenzoic acid (ADB) as linker. Combining band-structure and cluster-based simulations on ADB chromophores in various conformations and aggregation states, we are able to provide a detailed explanation of the experimentally observed photophysical properties of Zn-ADB SURMOF-2: The unexpected (weak) red-shift of the absorption maxima upon incorporating ADB chromophores into SURMOF-2 can be explained by a combination of excitonic coupling effects with conformational changes of the chromophores already in their ground state. As far as the unusually large red-shift of the emission of Zn-ADB SURMOF-2 is concerned, based on our simulations, we attribute it to a modification of the exciton coupling compared to conventional H-aggregates, which results from a relative slip of the centers of neighboring chromophores upon incorporation in Zn-ADB SURMOF-2.


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